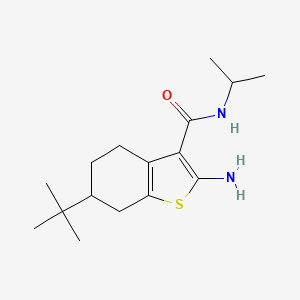

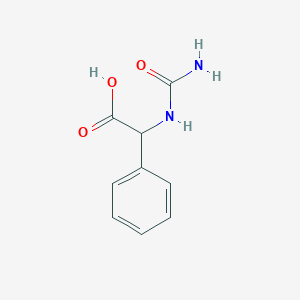

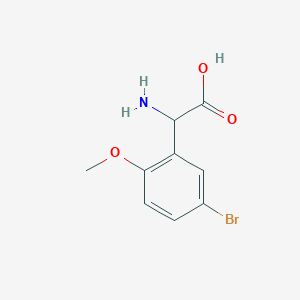

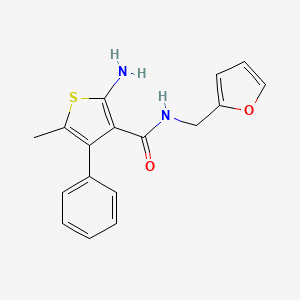

2-氨基-N-(2-呋喃基甲基)-5-甲基-4-苯基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been achieved through the Gewald reaction, which involves the condensation of amines with ethyl cyanoacetate, followed by reactions with other reagents such as acetophenone, sulfur, and diethylamine . Additionally, azomethine derivatives of similar compounds have been synthesized by reacting aromatic aldehydes with amines in ethanol, monitored by thin-layer chromatography (TLC) .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which significantly influences the chemical properties and reactivity of these compounds. The structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, and MS . For example, the structure of azomethine derivatives was confirmed by spectral characteristics, ensuring the purity and identity of the substances .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including acid-catalyzed transformations, which can lead to the opening of the furan ring and the formation of new heterocyclic systems . Alkylation reactions are also common, leading to the synthesis of alkylthio derivatives . The reactivity of these compounds can be influenced by the substituents present on the aromatic core, affecting the completeness of condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect solubility, melting points, and stability. For example, polyamides containing a thiophene unit have been found to be soluble in various organic solvents and exhibit high thermal stability, with glass transition temperatures ranging from 285 to 327°C . The antimicrobial activity of thiophene derivatives has also been studied, with some compounds showing higher activity than reference drugs against certain strains of bacteria and fungi .

科学研究应用

放射增敏剂和生物还原激活细胞毒素: 结构上与查询化合物相关的硝基噻吩甲酰胺已被合成并评估其作为放射增敏剂和生物还原激活细胞毒素的潜力。这项研究为开发新的癌症治疗方法开辟了道路 (Threadgill et al., 1991)。

噻唑合成: 对烯酰胺的化学选择性硫化环化研究导致噻唑的有效合成,这一过程可能有利于药物和材料的开发 (Kumar et al., 2013)。

有机合成中的氧化环化: 已经探索了在氧化环化中使用乙酸锰(III)来合成呋喃和噻吩衍生物,这对于开发新的有机化合物很重要 (Burgaz et al., 2007)。

抗菌特性: 噻吩甲酰胺的一些衍生物显示出有希望的抗菌特性,表明它们在开发新的抗菌剂方面具有潜力 (Altalbawy, 2013)。

手性线性甲酰胺的合成: 从萘啶酸和氨基酸开始合成包含肽键的手性线性甲酰胺,说明了噻吩衍生物在合成复杂有机分子中的用途 (Khalifa et al., 2014)。

固相合成技术: 已经开发了固相方法来合成噻吩并[3,2-d]嘧啶-2-甲酰胺衍生物,表明该化合物在简化、高效的化学合成中的效用 (Ahn & Jeon, 2021)。

抗惊厥活性: 结构上与查询化合物相关的某些烯胺酮已证明具有抗惊厥活性,强调了它们在开发新的癫痫和相关疾病治疗方法中的潜力 (Kubicki et al., 2000)。

属性

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-14(12-6-3-2-4-7-12)15(16(18)22-11)17(20)19-10-13-8-5-9-21-13/h2-9H,10,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZVWQORXVTWGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

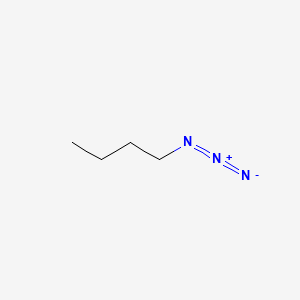

CC1=C(C(=C(S1)N)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160319 |

Source

|

| Record name | 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide | |

CAS RN |

588692-37-9 |

Source

|

| Record name | 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588692-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。